Rhamnetin Tetraacetate

Description

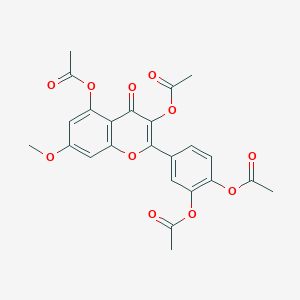

Structure

3D Structure

Propriétés

Numéro CAS |

16280-26-5 |

|---|---|

Formule moléculaire |

C24H20O11 |

Poids moléculaire |

484.4 g/mol |

Nom IUPAC |

[2-acetyloxy-4-(3,5-diacetyloxy-7-methoxy-4-oxochromen-2-yl)phenyl] acetate |

InChI |

InChI=1S/C24H20O11/c1-11(25)31-17-7-6-15(8-18(17)32-12(2)26)23-24(34-14(4)28)22(29)21-19(33-13(3)27)9-16(30-5)10-20(21)35-23/h6-10H,1-5H3 |

Clé InChI |

KZTALIDUOQKECB-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Rhamnetin tetraacetate; |

Origine du produit |

United States |

Foundational & Exploratory

Rhamnetin Tetraacetate: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Rhamnetin (B192265) Tetraacetate, covering its chemical structure, properties, and biological activities, with a focus on its potential as a therapeutic agent.

Chemical Structure and Identification

Rhamnetin tetraacetate is the acetylated derivative of Rhamnetin, a naturally occurring O-methylated flavonoid. The acetylation of the four hydroxyl groups enhances its lipophilicity, which can influence its bioavailability and biological activity.

Table 1: Chemical Identification of this compound

| Identifier | Value | Citation |

| Systematic Name | 3,5-bis(acetyloxy)-2-(3,4-bis(acetyloxy)phenyl)-7-methoxy-4H-1-benzopyran-4-one | [1] |

| CAS Number | 16280-26-5 | [2] |

| Molecular Formula | C₂₄H₂₀O₁₁ | [1] |

| SMILES | CC(=O)Oc1ccc(cc1OC(=O)C)-c2c(c(=O)c3c(cc(cc3o2)OC)OC(=O)C)OC(=O)C | [1] |

| InChI | InChI=1S/C24H20O11/c1-11(25)31-17-7-6-15(8-18(17)32-12(2)26)23-24(34-14(4)28)22(29)21-19(33-13(3)27)9-16(30-5)10-20(21)35-23/h6-10H,1-5H3 | [1] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and in vitro/in vivo testing.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 484.41 g/mol | [1][3] |

| Appearance | Needles | [3] |

| Melting Point | 189-190 °C | [3] |

| Solubility | Soluble in acetone (B3395972) + methanol (B129727) | [3] |

| Storage Temperature | -20°C | [2] |

Biological Activity and Signaling Pathways

This compound is recognized as a potent antiplatelet compound, capable of strongly inhibiting platelet aggregation induced by various agonists such as arachidonic acid, collagen, and Platelet-Activating Factor (PAF).[2][4] The biological activities of its parent compound, Rhamnetin, are more extensively studied and provide insights into the potential mechanisms of this compound. Rhamnetin exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[5][6][7][8][9] These effects are mediated through the modulation of several key signaling pathways.

MAPK Signaling Pathway

Rhamnetin has been shown to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the downstream targets p38, ERK, and JNK.[1][4] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Caption: Rhamnetin's inhibition of the MAPK signaling pathway.

Notch-1 Signaling Pathway

Rhamnetin has been demonstrated to suppress the Notch-1 signaling pathway, which is crucial in cell proliferation, differentiation, and survival. By inhibiting Notch-1, Rhamnetin can induce apoptosis in cancer cells and enhance radiosensitivity.[3]

Caption: Rhamnetin's inhibitory effect on the Notch-1 signaling pathway.

TLR4 Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering inflammatory responses. Isorhamnetin, an isomer of rhamnetin, has been shown to inhibit this pathway. Given the structural similarity, it is plausible that rhamnetin and its tetraacetate derivative may also modulate TLR4 signaling.[10][11]

Caption: Postulated inhibition of the TLR4 signaling pathway.

Experimental Protocols

This section outlines key experimental methodologies relevant to the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound

This compound can be synthesized from its parent compound, Rhamnetin, through acetylation. A general procedure for the acetylation of flavonoids involves the use of acetic anhydride (B1165640) in the presence of a base such as pyridine. A more specific synthesis can be adapted from the acetylation of the structurally similar flavonoid, quercetin.

Protocol: Acetylation of Rhamnetin

-

Dissolve Rhamnetin in pyridine.

-

Add acetic anhydride dropwise to the solution.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 3 hours).

-

Dilute the reaction mixture with a suitable organic solvent (e.g., CH₂Cl₂).

-

Wash the organic layer with an acidic aqueous solution (e.g., 3 M HCl) to remove pyridine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica (B1680970) gel flash chromatography.

Purification

The primary method for the purification of Rhamnetin and its derivatives is crystallization.[12] For this compound, recrystallization from a solvent mixture such as acetone and methanol is effective.[3] Column chromatography is also a standard procedure for purifying flavonoid derivatives.

Protocol: Purification by Crystallization

-

Dissolve the crude this compound in a minimal amount of hot acetone.

-

Slowly add methanol to the solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the purified crystals under vacuum.

Platelet Aggregation Assay

The antiplatelet activity of this compound can be evaluated using a platelet aggregation assay, commonly performed using light transmission aggregometry (LTA).[6]

Protocol: Light Transmission Aggregometry

-

Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 194 x g for 18 minutes) to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 1465 x g for 20 minutes) to obtain PPP, which is used as a reference (100% aggregation).[6]

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.

-

Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a short period.

-

Initiate platelet aggregation by adding an agonist (e.g., arachidonic acid, collagen, or PAF).

-

Monitor the change in light transmission through the sample over time. An increase in light transmission corresponds to platelet aggregation.

-

-

Data Analysis:

-

The extent of aggregation is quantified as the maximum percentage change in light transmission, with PPP as the 100% reference.

-

Calculate the IC₅₀ value for this compound to determine its potency.

-

References

- 1. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rhamnetin and Cirsiliol Induce Radiosensitization and Inhibition of Epithelial-Mesenchymal Transition (EMT) by miR-34a-mediated Suppression of Notch-1 Expression in Non-small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis [mdpi.com]

- 5. Antiplatelet and Anticoagulant Activity of Isorhamnetin and Its Derivatives Isolated from Sea Buckthorn Berries, Measured in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rhamnetin | 90-19-7 [chemicalbook.com]

Rhamnetin Tetraacetate: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Rhamnetin (B192265) Tetraacetate, a derivatized flavonoid of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, synthesis, and biological activities, with a focus on its anti-inflammatory, antiplatelet, and vasorelaxant potential.

Core Compound Specifications

Rhamnetin Tetraacetate, the tetra-acetylated form of Rhamnetin, exhibits modified physicochemical properties that may influence its bioavailability and biological activity.

| Property | Value | Reference |

| CAS Number | 16280-26-5 | [1] |

| Molecular Weight | 484.41 g/mol | [2] |

| Molecular Formula | C₂₄H₂₀O₁₁ | [2] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, adapted from established methods for the acetylation of flavonoids.

Experimental Protocol: Acetylation of Rhamnetin

Materials:

-

Rhamnetin

-

Acetic Anhydride (B1165640)

-

Pyridine

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 3 M solution

-

Magnesium Sulfate (B86663) (MgSO₄)

-

Silica (B1680970) Gel for flash chromatography

-

Solvents for flash chromatography (e.g., CH₂Cl₂/hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Dissolve Rhamnetin in a mixture of dichloromethane and pyridine.

-

Add acetic anhydride dropwise to the solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Dilute the solution with dichloromethane and wash it sequentially with 3 M aqueous HCl.

-

Dry the organic layer over magnesium sulfate and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel flash chromatography to obtain this compound.

Biological Activities and Mechanisms of Action

Rhamnetin and its derivatives have been shown to possess a range of biological activities. This guide focuses on the anti-inflammatory, antiplatelet, and vasorelaxing effects.

Anti-inflammatory Activity

Rhamnetin has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Line:

-

RAW264.7 murine macrophage cell line

Treatment:

-

Seed RAW264.7 cells in 96-well plates.

-

Pre-treat the cells with varying concentrations of Rhamnetin for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubate for 24 hours.

Endpoint Measurement:

-

Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

Signaling Pathway Analysis:

Rhamnetin's anti-inflammatory effects are mediated by its interaction with the Mitogen-Activated Protein Kinase (MAPK) and Notch-1 signaling pathways.

Experimental Workflow: Western Blot for MAPK Phosphorylation

Caption: Western blot workflow for MAPK phosphorylation analysis.

Experimental Workflow: Luciferase Reporter Assay for Notch-1 Signaling

Caption: Luciferase reporter assay for Notch-1 signaling.

Signaling Pathway Diagram: Rhamnetin's Anti-inflammatory Action

References

The Biological Activity of Rhamnetin Tetraacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Rhamnetin (B192265) Tetraacetate is limited in publicly available scientific literature. This guide synthesizes information on the parent compound, rhamnetin, and the effects of acetylation on similar flavonoids to provide a comprehensive overview of its predicted properties and potential for further investigation. All inferences and extrapolations are clearly noted.

Introduction

Rhamnetin, a naturally occurring O-methylated flavonol, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1] Acetylation of flavonoids is a common chemical modification strategy employed to enhance their bioavailability, stability, and biological efficacy.[2][3] Rhamnetin possesses four hydroxyl groups that are susceptible to acetylation, yielding Rhamnetin Tetraacetate. This technical guide explores the predicted biological activities, potential mechanisms of action, and proposed experimental protocols for the study of this compound, drawing parallels from its parent compound and other acetylated flavonoids.

Synthesis of this compound

The synthesis of this compound can be inferred from established protocols for flavonoid acetylation. A common method involves the reaction of rhamnetin with acetic anhydride (B1165640) in the presence of a catalyst such as pyridine.[4]

Proposed Experimental Protocol: Acetylation of Rhamnetin

-

Dissolution: Dissolve rhamnetin in a suitable solvent, such as pyridine.

-

Acetylation: Add an excess of acetic anhydride to the solution.

-

Reaction: Stir the mixture at room temperature for a specified period (e.g., 12-24 hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by adding ice-cold water.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with dilute acid, brine, and water, then dry it over anhydrous sodium sulfate. Purify the crude product using column chromatography or recrystallization to obtain pure this compound.

-

Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", penwidth=1.5];

Rhamnetin [label="Rhamnetin"]; AceticAnhydride [label="Acetic Anhydride\n(Excess)"]; Pyridine [label="Pyridine\n(Catalyst)"]; Reaction [label="Stir at Room Temperature"]; Workup [label="Aqueous Workup\n& Purification"]; RTA [label="this compound"];

Rhamnetin -> Reaction; AceticAnhydride -> Reaction; Pyridine -> Reaction; Reaction -> Workup; Workup -> RTA; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; } Proposed synthesis workflow for this compound.

Predicted Biological Activities

Based on the known activities of rhamnetin and the observed effects of acetylation on other flavonoids, this compound is predicted to exhibit enhanced anti-inflammatory, anticancer, and antioxidant properties.

Anticancer Activity

Rhamnetin has been shown to inhibit the proliferation of various cancer cells.[5][6] Studies on other flavonoids like quercetin (B1663063) and kaempferol (B1673270) have demonstrated that acetylation can enhance their anticancer efficacy.[4][7] For instance, acetylated quercetin showed increased inhibition of cell proliferation in breast cancer, colon cancer, and liver cancer cell lines compared to its parent compound.[4] It is therefore plausible that this compound could exhibit more potent anticancer activity than rhamnetin.

Predicted Mechanisms of Anticancer Activity:

-

Induction of Apoptosis: Rhamnetin induces apoptosis in cancer cells. Acetylation may enhance this effect.

-

Cell Cycle Arrest: Rhamnetin has been shown to arrest the cell cycle in cancer cells.[8]

-

Inhibition of Signaling Pathways: Rhamnetin is known to modulate signaling pathways involved in cancer progression, such as the Notch-1 pathway.[9]

Table 1: Comparative Anticancer Activity (IC50 Values) of Rhamnetin and Other Acetylated Flavonoids

| Compound | Cell Line | IC50 (µM) | Reference |

| Rhamnetin | SKOV3 (Ovarian Cancer) | Not explicitly stated, but cytotoxic effects observed | [8] |

| Quercetin | MDA-MB-231 (Breast Cancer) | 24.3 | [4] |

| 5Ac-Quercetin | MDA-MB-231 (Breast Cancer) | 17.4 | [4] |

| Kaempferol | MDA-MB-231 (Breast Cancer) | 46.7 | [4] |

| 4Ac-Kaempferol | MDA-MB-231 (Breast Cancer) | 33.6 | [4] |

Anti-inflammatory Activity

Rhamnetin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[10][11] It has been shown to modulate inflammatory signaling pathways, including the MAPK and NF-κB pathways.[10][12] Acetylation of flavonoids can enhance their anti-inflammatory effects.[3]

Predicted Mechanisms of Anti-inflammatory Activity:

-

Inhibition of Pro-inflammatory Cytokines: Rhamnetin suppresses the production of TNF-α, IL-6, and other pro-inflammatory cytokines.[11][13]

-

Modulation of Inflammatory Pathways: Rhamnetin inhibits the phosphorylation of JNK and p38 MAPK.[10][14] this compound may show enhanced inhibition of these pathways.

Table 2: Anti-inflammatory Activity of Rhamnetin

| Assay | Cell Line | Treatment | Inhibition | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Rhamnetin (50 µM) + LPS | ~95.7% | [10] |

| IL-6 Production | RAW 264.7 | Rhamnetin (50 µM) + LPS | >75% | [10] |

| TNF-α Secretion (in vivo) | Mouse model of sepsis | Rhamnetin | 51.8% (lung), 56.9% (serum) | [10] |

| IL-6 Secretion (in vivo) | Mouse model of sepsis | Rhamnetin | 67.7% (lung), 89.4% (serum) | [10] |

Antioxidant Activity

Rhamnetin is a known antioxidant that can scavenge free radicals and enhance the activity of antioxidant enzymes.[1][15] The effect of acetylation on the antioxidant activity of flavonoids is complex and can depend on the specific compound and the assay used. While some studies suggest that acetylation can decrease the direct radical scavenging activity due to the masking of hydroxyl groups, it may enhance cellular antioxidant effects by improving cell permeability.[2]

Predicted Mechanisms of Antioxidant Activity:

-

Direct Radical Scavenging: The free hydroxyl groups in rhamnetin are crucial for its radical scavenging activity. Acetylation would likely reduce this direct activity.

-

Induction of Antioxidant Enzymes: Rhamnetin has been shown to increase the expression of catalase and superoxide (B77818) dismutase (SOD).[15] The effect of this compound on these enzymes requires investigation.

Signaling Pathways

Rhamnetin modulates several key signaling pathways involved in inflammation and cancer. It is anticipated that this compound would interact with these same pathways, potentially with altered potency.

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", penwidth=1.5, arrowhead="tee"];

LPS [label="LPS", shape=ellipse, fillcolor="#FBBC05"]; TLR4 [label="TLR4"]; MAPK_pathway [label="MAPK Pathway\n(p38, JNK, ERK)"]; NFkB_pathway [label="NF-κB Pathway"]; Inflammatory_Mediators [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)\nNO Production"]; Rhamnetin [label="Rhamnetin", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

LPS -> TLR4 [color="#4285F4", arrowhead="normal"]; TLR4 -> MAPK_pathway [color="#4285F4", arrowhead="normal"]; TLR4 -> NFkB_pathway [color="#4285F4", arrowhead="normal"]; MAPK_pathway -> Inflammatory_Mediators [color="#4285F4", arrowhead="normal"]; NFkB_pathway -> Inflammatory_Mediators [color="#4285F4", arrowhead="normal"]; Rhamnetin -> MAPK_pathway; Rhamnetin -> NFkB_pathway; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; } Predicted inhibition of inflammatory signaling by Rhamnetin.

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", penwidth=1.5, arrowhead="tee"];

Growth_Factors [label="Growth Factors", shape=ellipse, fillcolor="#FBBC05"]; Receptor [label="Receptor Tyrosine Kinase"]; Notch1_pathway [label="Notch-1 Pathway"]; Cell_Proliferation [label="Cell Proliferation\n& Survival"]; Rhamnetin [label="Rhamnetin", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Growth_Factors -> Receptor [color="#4285F4", arrowhead="normal"]; Receptor -> Notch1_pathway [color="#4285F4", arrowhead="normal"]; Notch1_pathway -> Cell_Proliferation [color="#4285F4", arrowhead="normal"]; Rhamnetin -> Notch1_pathway; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; } Predicted modulation of the Notch-1 cancer pathway by Rhamnetin.

Proposed Experimental Workflows

To validate the predicted biological activities of this compound, a systematic experimental approach is necessary.

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", penwidth=1.5];

Synthesis [label="Synthesis & Purification\nof this compound"]; In_Vitro_Anticancer [label="In Vitro Anticancer Assays\n(MTT, Apoptosis, Cell Cycle)"]; In_Vitro_Anti_inflammatory [label="In Vitro Anti-inflammatory Assays\n(NO, Cytokine Measurement)"]; In_Vitro_Antioxidant [label="In Vitro Antioxidant Assays\n(DPPH, ABTS, Cellular AO Assays)"]; Mechanism_Studies [label="Mechanism of Action Studies\n(Western Blot, qPCR)"]; In_Vivo_Studies [label="In Vivo Animal Models"];

Synthesis -> In_Vitro_Anticancer; Synthesis -> In_Vitro_Anti_inflammatory; Synthesis -> In_Vitro_Antioxidant; In_Vitro_Anticancer -> Mechanism_Studies; In_Vitro_Anti_inflammatory -> Mechanism_Studies; Mechanism_Studies -> In_Vivo_Studies; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; } Proposed experimental workflow for evaluating this compound.

Detailed Methodologies:

-

MTT Assay for Cytotoxicity:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

-

-

Nitric Oxide (NO) Assay:

-

Culture RAW 264.7 macrophages in 96-well plates.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Conclusion and Future Directions

This compound is a promising, yet understudied, derivative of the biologically active flavonoid, rhamnetin. Based on the structure-activity relationships of other acetylated flavonoids, it is hypothesized that this compound will exhibit enhanced anticancer and anti-inflammatory properties, potentially with improved bioavailability. This technical guide provides a framework for the synthesis, characterization, and biological evaluation of this compound. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to validate its therapeutic potential. Future research should focus on direct synthesis and in vitro and in vivo testing to confirm the hypotheses presented in this guide.

References

- 1. Rhamnetin: a review of its pharmacology and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Rhamnetin is a multifaceted flavonoid with potential in cancer therapy: current insights and future directions | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rhamnetin, a nutraceutical flavonoid arrests cell cycle progression of human ovarian cancer (SKOV3) cells by inhibiting the histone deacetylase 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhamnetin and Cirsiliol Induce Radiosensitization and Inhibition of Epithelial-Mesenchymal Transition (EMT) by miR-34a-mediated Suppression of Notch-1 Expression in Non-small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective Effects of Rhamnetin in Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis Model and the Underlying Mechanism [mdpi.com]

- 14. Evaluation of Rhamnetin as an Inhibitor of the Pharmacological Effect of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medscidiscovery.com [medscidiscovery.com]

Rhamnetin Tetraacetate: An In-depth Technical Guide on its In Vitro Mechanism of Action

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature predominantly focuses on the biological activities of rhamnetin (B192265), the parent flavonoid. Rhamnetin tetraacetate is a derivative where the four hydroxyl groups of rhamnetin are acetylated. In biological systems, such acetylated forms often act as prodrugs, which are metabolized (deacetylated) intracellularly to release the active parent compound, rhamnetin. Therefore, this guide will focus on the extensively studied in vitro mechanism of action of rhamnetin , which is considered the biologically active molecule responsible for the therapeutic effects observed.

Core In Vitro Mechanisms of Action of Rhamnetin

Rhamnetin, an O-methylated flavonol, demonstrates a wide range of pharmacological effects in vitro, primarily attributed to its anti-inflammatory, anti-cancer, and antioxidant properties. These effects are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Activity

Rhamnetin exerts potent anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.

-

Inhibition of the NF-κB Signaling Pathway: Rhamnetin has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. It inhibits the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of IκBα. This prevents the nuclear translocation of the NF-κB p65 subunit, thereby reducing the transcription of pro-inflammatory genes.[1]

-

Modulation of MAPK Signaling: Rhamnetin influences the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, Extracellular signal-Regulated Kinase (ERK), and c-Jun N-terminal Kinase (JNK).[2] By inhibiting the phosphorylation of these kinases, rhamnetin downregulates the expression of inflammatory mediators.

-

Reduction of Pro-inflammatory Mediators: Rhamnetin significantly reduces the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various cell models, often stimulated by lipopolysaccharide (LPS).[2][3]

-

Enzyme Inhibition: Rhamnetin has been identified as an inhibitor of secretory Phospholipase A2 (sPLA2), an enzyme involved in the inflammatory process.[4][5]

Anticancer Activity

Rhamnetin exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines through multiple mechanisms.

-

Induction of Apoptosis: Rhamnetin triggers programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This includes the activation of caspase-3 and caspase-9, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[6][7] It can also modulate the expression of apoptosis-regulatory proteins.

-

Cell Cycle Arrest: This flavonoid has been shown to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

-

Regulation of the miR-34a/Notch-1 Signaling Pathway: In human breast cancer cells, rhamnetin upregulates the expression of the tumor-suppressive microRNA-34a (miR-34a) in a p53-dependent manner. This leads to the downregulation of Notch-1 expression, a pathway often implicated in cancer cell survival and proliferation.[6][8]

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): Rhamnetin can inhibit EMT, a process by which cancer cells gain migratory and invasive properties.[8]

Antioxidant Activity

Rhamnetin's structure, with its multiple hydroxyl groups, contributes to its potent antioxidant properties.

-

Radical Scavenging: It directly scavenges reactive oxygen species (ROS), thus protecting cells from oxidative damage.

-

Upregulation of Antioxidant Enzymes: Rhamnetin has been shown to enhance the expression of antioxidant enzymes like catalase (CAT) and manganese superoxide (B77818) dismutase (Mn-SOD), which play a crucial role in detoxifying harmful ROS.[7]

Data Presentation: Quantitative In Vitro Effects of Rhamnetin

The following tables summarize the quantitative data on the in vitro biological activities of rhamnetin from various studies.

Table 1: Anti-inflammatory Effects of Rhamnetin

| Cell Line | Stimulant | Parameter Measured | Concentration of Rhamnetin | % Inhibition / Effect | Reference |

| RAW 264.7 | LPS | NO Production | 1 µM | 36.1% | [3] |

| RAW 264.7 | LPS | NO Production | 50 µM | 95.7% | [3] |

| RAW 264.7 | LPS | IL-6 Production | 50 µM | >80% | [3] |

| RAW 264.7 | E. coli | NO Production | 1.6 µM | 11.6% | [3] |

| RAW 264.7 | E. coli | NO Production | 50 µM | 78.2% | [3] |

| RAW 264.7 | E. coli | IL-6 Production | 6.3 µM | 12.9% | [3] |

| RAW 264.7 | E. coli | IL-6 Production | 50 µM | 92.5% | [3] |

| RAW 264.7 | CRAB | NO Production | 3.1 µM | 22.3% | [3] |

| RAW 264.7 | CRAB | NO Production | 50 µM | 77.5% | [3] |

| RAW 264.7 | CRAB | IL-6 Production | 3.1 µM | 5.4% | [3] |

| RAW 264.7 | CRAB | IL-6 Production | 50 µM | 74.4% | [3] |

| Rat OHSC | LPS | TNF-α Release | 25 µM & 100 µM | Significant Inhibition | [9] |

| Rat OHSC | LPS | NO Release | 25 µM & 100 µM | Significant Inhibition | [9] |

CRAB: Carbapenem-Resistant Acinetobacter baumannii; LPS: Lipopolysaccharide; NO: Nitric Oxide; IL-6: Interleukin-6; TNF-α: Tumor Necrosis Factor-alpha; OHSC: Organotypic Hippocampal Slice Cultures.

Table 2: Anticancer Effects of Rhamnetin

| Cell Line | Assay | Parameter Measured | Concentration of Rhamnetin | Effect | Reference |

| MCF-7 | Cell Proliferation | Inhibition of cell growth | Dose- and time-dependent | Significant inhibition | [6] |

| MCF-7 | ELISA | Caspase-3/9 Activity | 20 µM & 25 µM | Significant increase | [6] |

| MCF-7 | Western Blot | p53 Protein Expression | 20 µM & 25 µM | Significant increase | [6] |

| MCF-7 | RT-qPCR | miR-34a Expression | 20 µM & 25 µM | Significant increase | [6] |

| MCF-7 | Western Blot | Notch-1 Expression | 20 µM & 25 µM | Significant decrease | [6] |

| LNCaP & PC-3 | Not specified | Apoptosis | Not specified | Enhanced | [10] |

MCF-7: Human breast adenocarcinoma cell line; LNCaP & PC-3: Human prostate cancer cell lines.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by rhamnetin and a general experimental workflow for its in vitro analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Rhamnetin as an Inhibitor of the Pharmacological Effect of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhamnetin induces apoptosis in human breast cancer cells via the miR-34a/Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medscidiscovery.com [medscidiscovery.com]

- 8. Rhamnetin and Cirsiliol Induce Radiosensitization and Inhibition of Epithelial-Mesenchymal Transition (EMT) by miR-34a-mediated Suppression of Notch-1 Expression in Non-small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dietary flavonoid rhamnetin inhibits both inflammation and excitotoxicity during ethanol withdrawal in rat organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Rhamnetin vs. Rhamnetin Tetraacetate: A Technical Guide to Comparative Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhamnetin (B192265), a naturally occurring O-methylated flavonoid, exhibits a range of promising pharmacological activities. However, like many flavonoids, its therapeutic potential is often hampered by poor oral bioavailability. This technical guide explores the potential of rhamnetin tetraacetate, a synthetic derivative, to overcome this limitation. While direct comparative pharmacokinetic studies between rhamnetin and this compound are not yet available in published literature, this document provides a comprehensive overview based on established principles of flavonoid chemistry, prodrug design, and bioavailability enhancement strategies. We will delve into the theoretical framework supporting the hypothesis that acetylation of rhamnetin can lead to improved oral absorption, present hypothetical experimental protocols for future studies, and visualize the underlying concepts.

Introduction to Rhamnetin and the Bioavailability Challenge

Rhamnetin (7-O-methylquercetin) is a flavonoid found in various plants and fruits. Its structure, featuring a methoxy (B1213986) group, is believed to confer greater metabolic stability compared to its parent compound, quercetin. Despite this advantage, the inherent polarity of the remaining hydroxyl groups on the flavonoid backbone can limit its passive diffusion across the lipid-rich membranes of the intestinal epithelium, resulting in low and variable oral bioavailability.

To enhance the therapeutic efficacy of such compounds, prodrug strategies are often employed. A common approach involves the esterification of polar hydroxyl groups to create a more lipophilic molecule that can more readily traverse cell membranes. Following absorption, these ester linkages are designed to be cleaved by endogenous esterases, releasing the active parent compound into systemic circulation. This compound is a prime candidate for such a prodrug approach.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

While direct experimental data for this compound is lacking, we can extrapolate its likely properties based on the well-understood effects of acetylation on flavonoids. The following table summarizes the existing data for rhamnetin and the predicted properties of this compound.

| Parameter | Rhamnetin | This compound (Predicted) | Rationale for Prediction |

| Physicochemical Properties | |||

| Molecular Formula | C₁₆H₁₂O₇ | C₂₄H₂₀O₁₁ | Addition of four acetyl groups (C₂H₃O) |

| Molecular Weight | 316.26 g/mol | 484.41 g/mol | Increased molecular mass from acetyl groups |

| LogP (Lipophilicity) | ~1.9 | Significantly > 1.9 | Acetylation masks polar hydroxyl groups, increasing lipophilicity. |

| Aqueous Solubility | Low | Very Low | Increased lipophilicity generally decreases aqueous solubility. |

| Pharmacokinetic Parameters (Oral Administration) | |||

| Cmax (Maximum Plasma Concentration) | Low to Moderate | Higher | Enhanced absorption due to increased lipophilicity and membrane permeability. |

| Tmax (Time to Maximum Concentration) | Variable | Potentially Shorter or Similar | Faster absorption may lead to a shorter Tmax. |

| AUC (Area Under the Curve) | Low to Moderate | Higher | Increased overall absorption will lead to a greater total drug exposure. |

| F% (Absolute Bioavailability) | Low | Higher | Improved absorption is the primary goal of the prodrug strategy. |

Note: The pharmacokinetic parameters for rhamnetin are not extensively documented and are inferred from studies on similar flavonoids. The predicted values for this compound are hypothetical and require experimental validation.

Theoretical Framework for Enhanced Bioavailability of this compound

The central hypothesis for the improved bioavailability of this compound rests on its increased lipophilicity. The four acetyl groups effectively mask the polar hydroxyl groups of the rhamnetin molecule. This structural modification is expected to enhance its oral absorption through several mechanisms:

-

Increased Passive Diffusion: The more lipophilic nature of this compound is predicted to facilitate its passive diffusion across the apical membrane of enterocytes.

-

Protection from Premature Metabolism: The acetyl groups may protect the hydroxyl moieties from phase II conjugation reactions (glucuronidation and sulfation) that can occur in the intestinal lumen or within the enterocytes, thereby increasing the amount of intact compound available for absorption.

Once absorbed, this compound is expected to be rapidly hydrolyzed by intracellular and plasma esterases to release the active rhamnetin.

An In-Depth Technical Guide to In Silico Docking Studies of Rhamnetin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhamnetin (B192265), a naturally occurring O-methylated flavonoid, has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Computational methods, particularly in silico molecular docking, have become indispensable tools for elucidating the molecular mechanisms underlying these effects. This technical guide provides a comprehensive overview of the in silico docking studies of Rhamnetin, detailing its interactions with various protein targets, summarizing key quantitative data, and outlining the experimental protocols employed in these investigations. Furthermore, this guide visualizes critical signaling pathways modulated by Rhamnetin and the typical workflow of a molecular docking study.

A Note on Rhamnetin Tetraacetate: It is crucial to note that while the parent compound, Rhamnetin, has been the subject of numerous in silico studies, there is a conspicuous absence of published research on the molecular docking of its derivative, this compound. The acetylation of Rhamnetin's four hydroxyl groups to form this compound would fundamentally alter its molecular properties. This chemical modification would eliminate the potential for hydrogen bond donation from these groups, a critical aspect of many protein-ligand interactions. Consequently, the binding affinity and mode of interaction with target proteins would be significantly different from that of Rhamnetin. The lack of available data for this compound is likely due to a research focus on the naturally occurring and more biologically active parent compound. The principles and protocols detailed in this guide for Rhamnetin can, however, serve as a foundational methodology for future in silico investigations into its acetylated derivatives.

Molecular Targets and Binding Affinities of Rhamnetin

In silico docking studies have identified a range of protein targets for Rhamnetin, shedding light on its therapeutic potential across various disease models. The binding affinity, typically expressed as binding energy (in kcal/mol), and the inhibition constant (Ki) are key quantitative metrics derived from these studies. A more negative binding energy indicates a stronger and more favorable interaction between the ligand (Rhamnetin) and the protein target.

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Putative Therapeutic Area |

| Urokinase-type Plasminogen Activator (uPA) | - | Rhamnetin | -128.37 | - | Cancer |

| Progesterone Receptor (PR) | - | Rhamnetin | -8.0 to -9.8 | - | Breast Cancer |

| EGFR-Tyrosine Kinase | - | Rhamnetin | -55.9166 (Grid Score) | - | Lung Cancer |

| Secretory Phospholipase A2 (sPLA2) | - | Rhamnetin | - | - | Inflammation |

| c-Jun N-terminal kinase 1 (JNK1) | - | Rhamnetin | - | 9.7 x 10⁸ M⁻¹ (Binding Affinity) | Inflammation |

| p38 Mitogen-activated protein kinase (MAPK) | - | Rhamnetin | - | 2.31 x 10⁷ M⁻¹ (Binding Affinity) | Inflammation |

| CDK1 | - | Rhamnetin | -8.0 | - | Cancer |

| Angiotensin-converting enzyme (ACE) | 1UZE | Rhamnetin | -6.63 | - | Hypertension |

Experimental Protocols for In Silico Docking of Rhamnetin

The following provides a generalized yet detailed protocol for performing molecular docking studies of flavonoids like Rhamnetin, with a focus on the widely used AutoDock software.

Software and Tools

-

Molecular Docking Software: AutoDock 4.2, AutoDock Vina, MOE (Molecular Operating Environment), LeDock, PLANTS.

-

Visualization Software: PyMOL, Discovery Studio, Chimera.

-

Ligand and Protein Preparation: AutoDockTools (ADT), Open Babel, Avogadro.

-

Database for Protein Structures: Protein Data Bank (PDB).

-

Database for Ligand Structures: PubChem, ZINC.

Protein Preparation

-

Retrieval of Target Structure: The three-dimensional crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Preparation of the Protein: The downloaded protein structure is prepared for docking by:

-

Removing water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

-

Adding polar hydrogen atoms to the protein structure.

-

Assigning Kollman charges to the protein atoms.

-

Merging non-polar hydrogen atoms.

-

The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock.

-

Ligand Preparation

-

Retrieval of Ligand Structure: The 2D or 3D structure of Rhamnetin is obtained from a chemical database such as PubChem.

-

Ligand Optimization: The ligand's 3D structure is generated and energy-minimized using software like Avogadro or Open Babel to obtain a stable conformation.

-

Preparation for Docking:

-

Gasteiger partial charges are calculated for the ligand atoms.

-

Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

-

The prepared ligand is saved in the PDBQT file format.

-

Molecular Docking Procedure (using AutoDock)

-

Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial parameters and should be large enough to encompass the entire binding pocket. A typical grid box for flavonoid docking might have dimensions of 60 x 60 x 60 Å with a spacing of 0.375 Å between grid points.[1]

-

Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is commonly employed in AutoDock.[1] Key parameters for the LGA include:

-

Execution of Docking: The docking simulation is run, during which the ligand (Rhamnetin) is repeatedly positioned in different conformations and orientations within the grid box. The binding energy for each pose is calculated using a scoring function.

Analysis and Validation of Results

-

Pose Selection: The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses. The pose with the lowest binding energy from the most populated cluster is typically selected as the most probable binding mode.

-

Interaction Analysis: The selected protein-ligand complex is visualized using software like PyMOL or Discovery Studio to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between Rhamnetin and the amino acid residues of the target protein.

-

Validation: To validate the docking protocol, the co-crystallized ligand (if available) is removed from the protein's active site and then re-docked. A low RMSD value (typically < 2.0 Å) between the re-docked pose and the original crystallographic pose indicates that the docking protocol is reliable.[2]

Visualizing Molecular Docking and Signaling Pathways

General Molecular Docking Workflow

The following diagram illustrates the typical workflow for an in silico molecular docking study.

Rhamnetin and the MAPK Signaling Pathway

In silico and experimental studies have suggested that Rhamnetin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in inflammation and cell proliferation.[3]

Rhamnetin and the Notch-1 Signaling Pathway

Rhamnetin has been shown to interfere with the Notch-1 signaling pathway, which is implicated in cancer development and cell fate determination.

Rhamnetin and the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway, involved in cell growth, differentiation, and epithelial-mesenchymal transition (EMT), is another target of Rhamnetin.[4]

Conclusion and Future Directions

In silico molecular docking has proven to be a powerful tool for understanding the multifaceted pharmacological activities of Rhamnetin. The studies summarized in this guide highlight its potential to interact with a variety of protein targets implicated in cancer, inflammation, and other diseases. The detailed protocols provide a roadmap for researchers to conduct their own in silico investigations of Rhamnetin and other flavonoids.

Future research should aim to expand the range of protein targets studied in silico and validate these computational findings through in vitro and in vivo experiments. Furthermore, while data on this compound is currently unavailable, the methodologies outlined here can be applied to investigate this and other derivatives. Such studies would be invaluable in understanding how chemical modifications like acetylation affect the therapeutic potential of flavonoids, potentially leading to the design of novel and more potent therapeutic agents.

References

- 1. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03877K [pubs.rsc.org]

- 3. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Rhamnetin Tetraacetate potential therapeutic targets

An In-depth Technical Guide on the Potential Therapeutic Targets of Rhamnetin (B192265)

Disclaimer: The following information is based on available research for "Rhamnetin." The initial query for "Rhamnetin Tetraacetate" did not yield specific scientific literature, suggesting it may be a less common derivative or a misnomer. This guide focuses on the extensively studied compound, Rhamnetin.

Introduction

Rhamnetin is a naturally occurring O-methylated flavonol, a type of flavonoid found in various plants such as Rhamnus petiolaris, coriander, and cloves.[1][2] As a metabolite of the well-known flavonoid quercetin, rhamnetin possesses a range of biological activities that position it as a promising candidate for therapeutic applications.[3] Its pharmacological profile includes potent anti-inflammatory, anticancer, and neuroprotective properties, making it a subject of increasing interest for researchers and drug development professionals.[4] This technical guide provides a comprehensive overview of the known therapeutic targets of rhamnetin, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Anti-inflammatory Effects of Rhamnetin

Rhamnetin has demonstrated significant anti-inflammatory activity in various preclinical models. Its mechanism of action involves the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Therapeutic Targets in Inflammation

Rhamnetin exerts its anti-inflammatory effects by targeting several critical components of the inflammatory cascade:

-

MAPK Signaling Pathway: Rhamnetin has been shown to bind with high affinity to c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), downregulating their phosphorylation.[1][5] This inhibition extends to the extracellular signal-regulated kinase (ERK) pathway, collectively suppressing the inflammatory response in macrophages stimulated by lipopolysaccharide (LPS) or interferon-gamma (IFN-γ).[5]

-

NF-κB Pathway: By modulating upstream kinases, rhamnetin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[4]

-

Toll-Like Receptor 4 (TLR4): In models of sepsis, rhamnetin has been observed to neutralize endotoxins and reduce the activation of TLR4, a key receptor that recognizes LPS from Gram-negative bacteria.[2]

-

Pro-inflammatory Cytokines and Mediators: A primary outcome of rhamnetin's activity on the aforementioned pathways is the significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] It also inhibits the synthesis of inflammatory mediators like nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5]

Data Presentation: Anti-inflammatory Activity

The following table summarizes the quantitative effects of rhamnetin on inflammatory markers in various experimental models.

| Model System | Treatment | Target | Result | Reference |

| LPS-stimulated RAW 264.7 macrophages | Rhamnetin (1-50 µM) | Nitric Oxide (NO) Production | Dose-dependent suppression | [1] |

| E. coli-infected mouse model of sepsis | Rhamnetin (1 mg/kg) | TNF-α in lung lysate | 51.8% decrease | [1] |

| E. coli-infected mouse model of sepsis | Rhamnetin (1 mg/kg) | IL-6 in lung lysate | 67.7% decrease | [1] |

| CRAB-induced sepsis mouse model | Rhamnetin (5 µM) | Cleavage of caspase-1 | Reduced to 140% from 177% (vs. non-infected) | [2] |

Visualization: Rhamnetin's Inhibition of Inflammatory Signaling

Caption: Rhamnetin inhibits LPS-induced inflammation via TLR4, MAPK, and NF-κB pathways.

Experimental Protocols

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[5]

-

Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[2]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of rhamnetin. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100-200 ng/mL.[6]

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.[7]

-

Sample Collection: After the incubation period, 50 µL of the cell culture supernatant is collected from each well.

-

Griess Reagent: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Reaction: 50 µL of Solution A is added to each supernatant sample and incubated for 10 minutes at room temperature, protected from light. Subsequently, 50 µL of Solution B is added and incubated for another 10 minutes.[7]

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.[7]

Anticancer Effects of Rhamnetin

Rhamnetin has emerged as a multifaceted anticancer agent, demonstrating the ability to induce apoptosis, inhibit tumor growth and metastasis, and enhance the efficacy of conventional cancer therapies.[3]

Therapeutic Targets in Cancer

Rhamnetin's anticancer activities are attributed to its modulation of multiple signaling pathways and cellular processes:

-

Epithelial-Mesenchymal Transition (EMT): Rhamnetin inhibits EMT, a process critical for cancer cell invasion and metastasis. It achieves this by downregulating mesenchymal markers like N-cadherin and vimentin, while restoring the expression of epithelial markers such as E-cadherin.[3] This is mediated through the inhibition of key signaling pathways that drive EMT, including:

-

Notch-1 Signaling: Rhamnetin suppresses Notch-1 expression, which in turn downregulates EMT-related transcription factors like Snail and Slug.[3][8]

-

TGF-β/Smad Pathway: It blocks the transforming growth factor-beta (TGF-β) pathway by reducing the phosphorylation of Smad2/3, preventing the induction of EMT.[3]

-

-

Apoptosis and Oxidative Stress: Rhamnetin can induce programmed cell death (apoptosis) in cancer cells. It disrupts the cellular redox balance by increasing reactive oxygen species (ROS) levels, which can trigger apoptotic pathways involving JNK and p38 MAPK.[3]

-

Proliferation and Angiogenesis: The compound has been shown to inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients, and it can suppress the proliferation of cancer cells.[3]

-

Chemosensitization and Radiosensitization:

-

Rhamnetin enhances the efficacy of chemotherapeutic agents like 5-fluorouracil (B62378) by inhibiting drug-resistance pathways such as PI3K/AKT/mTOR.[3]

-

It also acts as a radiosensitizer in non-small cell lung cancer (NSCLC) cells. Rhamnetin increases the expression of the tumor-suppressive microRNA, miR-34a, in a p53-dependent manner. miR-34a then directly targets and inhibits the expression of Notch-1, a protein associated with radioresistance.[8]

-

Data Presentation: Anticancer Activity

The following tables summarize key quantitative findings related to rhamnetin's anticancer effects.

Table 2.1: In Vivo Efficacy of Rhamnetin in Xenograft Models

| Cancer Type | Treatment | Outcome | Result | Reference |

| Non-small cell lung cancer | Rhamnetin + Irradiation | Tumor Volume | Significantly reduced compared to irradiation alone | [8] |

| Colorectal Cancer | Rhamnetin | Tumor Volume & Weight | Significantly reduced | [3] |

Table 2.2: Effect of Rhamnetin on Cell Viability

| Cell Line | Treatment Duration | Rhamnetin Concentration | Cell Viability | Reference |

| NCI-H1299 & NCI-H460 | 4 hours | Up to 25 µM | No significant effect on viability (non-cytotoxic concentrations used for radiosensitization studies) | [8] |

Visualization: Rhamnetin's Anticancer Mechanisms

Caption: Rhamnetin inhibits cancer progression by suppressing EMT and inducing radiosensitization.

Experimental Protocols

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated overnight.

-

Treatment: Cells are treated with various concentrations of rhamnetin for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[8]

-

Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1]

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

-

Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[1]

-

Cell Plating: NSCLC cells (e.g., NCI-H1299, NCI-H460) are seeded in 6-well plates at a low density (e.g., 500 cells/well).[8]

-

Treatment: Cells are treated with a non-cytotoxic concentration of rhamnetin, with or without irradiation (e.g., 4 Gy).

-

Incubation: The plates are incubated for 10-14 days at 37°C in a 5% CO2 incubator, allowing individual cells to form colonies.

-

Fixing and Staining: Colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet.

-

Counting: Colonies containing more than 50 cells are counted. The surviving fraction is calculated as (mean number of colonies) / (cells seeded x plating efficiency).

-

Cell Preparation: NSCLC cells (e.g., 5 x 10^6 cells) are suspended in a mixture of culture medium and Matrigel.

-

Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

-

Treatment: Mice are randomized into groups and treated with vehicle, rhamnetin, irradiation, or a combination. Tumor volume is measured regularly using calipers (Volume = (length × width²)/2).[8]

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).[8]

Neuroprotective Effects of Rhamnetin

Rhamnetin exhibits protective effects against neuronal damage by targeting both neuroinflammation and excitotoxicity, particularly in the context of ethanol (B145695) withdrawal.

Therapeutic Targets in Neuroprotection

-

Anti-neuroinflammatory Action: Similar to its systemic anti-inflammatory effects, rhamnetin reduces the release of TNF-α and nitric oxide in response to LPS stimulation in organotypic hippocampal slice cultures.[9]

-

Anti-excitotoxic Action: Rhamnetin significantly reduces neuronal death induced by N-methyl-D-aspartate (NMDA), a key mediator of excitotoxicity, during ethanol withdrawal. This suggests a modulatory role on glutamate (B1630785) receptor signaling under stress conditions.[9]

-

Alpha7 Nicotinic Acetylcholine Receptor (α7 nAChR): The neuroprotective effects of rhamnetin may be linked to its activity as a selective agonist for the α7 nAChR, a receptor known to modulate both inflammation and excitotoxicity.[9]

Data Presentation: Neuroprotective Activity

The table below quantifies the neuroprotective effects of rhamnetin in an in vitro model.

| Model System | Challenge | Rhamnetin Concentration | Outcome | Result | Reference |

| Rat organotypic hippocampal slice cultures | LPS | 25 µM & 100 µM | TNF-α & NO release | Significantly inhibited | [9] |

| Rat organotypic hippocampal slice cultures | NMDA during ethanol withdrawal | Not specified | Neurotoxicity | Significantly reduced | [9] |

| Rat organotypic hippocampal slice cultures | NMDA under control conditions | Not specified | Neurotoxicity | No effect | [9] |

Visualization: Dual Neuroprotective Mechanism of Rhamnetin

Caption: Rhamnetin offers neuroprotection by inhibiting both inflammation and excitotoxicity.

Experimental Protocols

-

Preparation: Hippocampi are dissected from postnatal day 7-9 rat pups and cut into 400 µm thick transverse slices using a tissue chopper.

-

Culturing: Slices are placed onto semiporous membrane inserts in 6-well plates containing culture medium. They are maintained at 37°C in a 5% CO2 incubator.

-

Ethanol Treatment (for withdrawal model): Slices are exposed to ethanol-containing medium for a specified duration to model chronic exposure. Ethanol withdrawal is initiated by replacing the medium with ethanol-free medium.

-

Treatment: Slices are treated with rhamnetin and/or challenged with LPS (to induce inflammation) or NMDA (to induce excitotoxicity).[9]

-

Assessment: After the treatment period, culture media are collected for inflammatory mediator analysis, and slices are assessed for cell death.

-

Staining: Propidium iodide (PI), a fluorescent dye that enters dead or dying cells with compromised membranes, is added to the culture medium.

-

Imaging: Slices are imaged using a fluorescence microscope at various time points.

-

Quantification: The fluorescence intensity of PI uptake in specific hippocampal regions (e.g., CA1, CA3) is quantified using image analysis software, serving as an index of cell death.[9]

Conclusion and Future Directions

Rhamnetin is a promising natural flavonoid with a diverse pharmacological profile that targets multiple key pathways in inflammation, cancer, and neurodegeneration. Its ability to modulate MAPK, NF-κB, Notch-1, and PI3K/AKT signaling pathways underscores its potential as a lead compound for the development of novel therapeutics. The capacity of rhamnetin to inhibit inflammatory responses, suppress tumor growth and metastasis, sensitize cancer cells to conventional therapies, and protect against neuronal damage highlights its multifaceted nature.

Despite these promising preclinical findings, the clinical translation of rhamnetin faces challenges, primarily related to its poor bioavailability and rapid metabolism.[3] Future research should focus on the development of advanced drug delivery systems, such as nanoparticles or liposomal formulations, to enhance its pharmacokinetic properties.[3] Further in-depth studies are required to fully elucidate its mechanisms of action, identify additional therapeutic targets, and validate its efficacy and safety in more complex animal models and ultimately, in human clinical trials. The continued exploration of rhamnetin and its derivatives holds significant promise for addressing unmet needs in the treatment of a wide range of diseases.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bds.berkeley.edu [bds.berkeley.edu]

- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

Methodological & Application

Synthesis of Rhamnetin Tetraacetate from Quercetin: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of rhamnetin (B192265) tetraacetate, a protected form of the naturally occurring flavonoid rhamnetin, starting from the readily available precursor, quercetin (B1663063). The synthesis involves a four-step process: peracetylation of quercetin, regioselective deacetylation to expose the 7-hydroxyl group, methylation of the 7-hydroxyl group, and final purification. This method offers a significant improvement in overall yield compared to previously reported syntheses of rhamnetin itself.[1][2] The resulting rhamnetin tetraacetate can be used as a key intermediate for the synthesis of various rhamnetin derivatives or deprotected to yield rhamnetin.

Introduction

Rhamnetin (7-O-methylquercetin) is a naturally occurring O-methylated flavonoid found in various plants. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The synthesis of rhamnetin and its derivatives is of significant interest for further pharmacological investigation. This protocol details a high-yield, four-step synthesis of this compound from quercetin, which can then be easily converted to rhamnetin. The key to this improved synthesis is the regioselective deacylation of quercetin pentaacetate to selectively free the 7-hydroxyl group for methylation.[1][2][3]

Chemical Structures

Caption: Chemical structures of the starting material, Quercetin, and the final product, this compound.

Experimental Protocols

This synthesis protocol is divided into four main steps, starting from quercetin.

Step 1: Synthesis of Quercetin Pentaacetate (2a)

This step involves the complete acetylation of all five hydroxyl groups of quercetin.

Materials:

-

Quercetin (1.00 g, 3.0 mmol)

-

Acetic anhydride (B1165640) (6.13 g, 60.0 mmol)

-

Pyridine (B92270) (15 mL)

-

Ice-water

-

Cold ethyl acetate (B1210297)

Procedure:

-

Combine quercetin, acetic anhydride, and pyridine in a round-bottom flask.

-

Heat the mixture to reflux and stir for 5 hours.

-

Add ice-water (50 g) to the warm mixture to precipitate the product.

-

Filter the resulting precipitate and wash it with cold ethyl acetate.

-

Dry the product to afford quercetin pentaacetate as a white solid.[3]

Step 2: Synthesis of 3,3',4',5-Tetraacetylquercetin (4)

This step achieves regioselective deacetylation at the 7-OH position.

Materials:

-

Quercetin pentaacetate (from Step 1)

-

Imidazole (B134444) (2 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

3 M aqueous HCl

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for flash chromatography

Procedure:

-

Dissolve quercetin pentaacetate in dichloromethane.

-

Add 2 equivalents of imidazole to the solution.

-

Stir the reaction mixture. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with 3 M aqueous HCl.

-

Dry the organic layer over MgSO₄ and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel flash chromatography to yield 3,3',4',5-tetraacetylquercetin.[1][3]

Step 3: Synthesis of 7-O-Methyl-3,3',4',5-tetraacetylquercetin (this compound) (5)

This step involves the methylation of the free 7-hydroxyl group.

Materials:

-

3,3',4',5-Tetraacetylquercetin (4) (0.4 g, 0.85 mmol)

-

Potassium carbonate (K₂CO₃) (0.12 g, 0.85 mmol)

-

Methyl iodide (CH₃I) (0.13 g, 0.95 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

-

Dichloromethane (CH₂Cl₂)

-

3 M aqueous HCl

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3,3',4',5-tetraacetylquercetin and potassium carbonate in DMF.

-

Add a solution of methyl iodide in DMF dropwise to the mixture.

-

Stir the mixture at room temperature overnight under a nitrogen atmosphere.[3]

-

Dilute the reaction mixture with CH₂Cl₂ and wash with 3 M aqueous HCl.

-

Dry the organic layer over MgSO₄ and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product, this compound. This crude product can be used in the next step without further purification if desired, but it is important to remove any unreacted starting material (4).[2]

Step 4 (Optional): Synthesis of Rhamnetin (6) via Hydrolysis

This step describes the deprotection of the acetyl groups to yield rhamnetin.

Materials:

-

Crude 7-O-Methyl-3,3',4',5-tetraacetylquercetin (5)

-

Acetonitrile (B52724) (CH₃CN)

-

6 M aqueous HCl

-

Ethyl acetate

-

Water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

Procedure:

-

Dissolve the crude this compound in a mixture of acetonitrile and 6 M aqueous HCl.

-

Stir the solution and reflux for 1.5 hours.[3]

-

After cooling, add ethyl acetate and water for extraction.

-

Wash the organic layer with 3 M aqueous HCl, dry over MgSO₄, and filter.

-

Evaporate the solvent and purify the residue by silica gel flash chromatography to obtain rhamnetin as a bright yellow solid.[3]

Data Presentation

| Step | Product Name | Starting Material | Reagents | Yield |

| 1 | Quercetin Pentaacetate | Quercetin | Acetic anhydride, Pyridine | 79-97%[2][3] |

| 2 | 3,3',4',5-Tetraacetylquercetin | Quercetin Pentaacetate | Imidazole | 87% (with 2 eq. imidazole)[1] |

| 3 | This compound | 3,3',4',5-Tetraacetylquercetin | Methyl iodide, K₂CO₃ | - |

| 4 | Rhamnetin | This compound | HCl, Acetonitrile | 67% (from compound 4)[2][3] |

| Overall | Rhamnetin | Quercetin | 46% [1][2] |

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound from quercetin.

Conclusion

The described protocol provides a robust and high-yield method for the synthesis of this compound from quercetin. The key to the efficiency of this synthesis lies in the regioselective manipulation of the hydroxyl groups of the quercetin backbone. This protocol is suitable for researchers in medicinal chemistry and drug development who require access to rhamnetin and its derivatives for further studies.

References

Application Note: Quantitative Analysis of Rhamnetin Tetraacetate using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a detailed protocol for the quantification of rhamnetin (B192265) tetraacetate using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is intended for researchers, scientists, and professionals in drug development and natural product analysis. The protocol outlines the necessary steps for sample preparation, chromatographic separation, and method validation to ensure accurate and precise quantification of rhamnetin tetraacetate.

Introduction

Rhamnetin, a 7-O-methylated flavonoid, and its derivatives are of significant interest in pharmaceutical and nutraceutical research due to their potential biological activities. This compound, an acetylated form of rhamnetin, may be synthesized to improve bioavailability or as an intermediate in chemical synthesis. Accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of flavonoids.[1][2] This document provides a comprehensive HPLC method adaptable for the quantification of this compound.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of flavonoids.[3]

-

Solvents: HPLC grade methanol (B129727), acetonitrile, and water. Formic acid (analytical grade).

-

Reference Standard: this compound (purity >98%).

-

Sample Preparation: Standard and sample solutions should be filtered through a 0.45 µm syringe filter before injection.[3]

Preparation of Solutions

-

Mobile Phase A: 0.3% (v/v) formic acid in water.[3]

-

Mobile Phase B: Methanol.[3]

-

Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization:

| Parameter | Condition |

| Column | C18 Reversed-Phase, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A (0.3% Formic Acid in Water) and Mobile Phase B (Methanol)[3] |

| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-21% B; 25-45 min: 21-50% B (This is an example and should be optimized for this compound)[4] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30 °C[3][5] |

| Injection Volume | 20 µL[3] |

| Detection | UV detection at 360 nm[3] |

Method Validation

For reliable quantification, the HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

-

Linearity: Analyze the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.[3]

-

Precision: Assess intra-day and inter-day precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be less than 2%.[6]

-

Accuracy: Determine the accuracy of the method by performing recovery studies. Spike a known amount of this compound into a blank matrix and calculate the percentage recovery. The recovery should be within 95-105%.[6]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.[3]

-

Specificity: Evaluate the ability of the method to differentiate this compound from other components in the sample matrix.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.999[3] |

| Precision (%RSD) | < 2%[6] |

| Accuracy (% Recovery) | 95.5% - 102.5%[6] |

| LOD (S/N) | 3:1 |

| LOQ (S/N) | 10:1 |

Experimental Workflow

Caption: HPLC quantification workflow for this compound.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Example Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.5 |

| 10 | 151.8 |

| 25 | 378.1 |

| 50 | 755.9 |

| 100 | 1510.3 |

| r² | 0.9998 |

Table 2: Example Method Validation Summary

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Intra-day Precision (%RSD) | 0.85% |

| Inter-day Precision (%RSD) | 1.23% |

| Accuracy (% Recovery) | 98.7% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound. The protocol can be adapted and optimized based on the specific sample matrix and instrumentation available. Proper method validation is essential to ensure the accuracy and precision of the results, making this application note a valuable resource for researchers in the field of natural product analysis and drug development.

References

- 1. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 2. mdpi.com [mdpi.com]